Limonol Limonol Liminol is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 989-61-7
VCID: VC0533169
InChI: InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3/t14-,15-,16+,17-,19-,20+,23-,24-,25+,26+/m0/s1
SMILES: CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C
Molecular Formula: C26H32O8
Molecular Weight: 472.5 g/mol

Limonol

CAS No.: 989-61-7

Cat. No.: VC0533169

Molecular Formula: C26H32O8

Molecular Weight: 472.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Limonol - 989-61-7

Specification

CAS No. 989-61-7
Molecular Formula C26H32O8
Molecular Weight 472.5 g/mol
IUPAC Name (1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione
Standard InChI InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3/t14-,15-,16+,17-,19-,20+,23-,24-,25+,26+/m0/s1
Standard InChI Key ZFIURKZEANVFML-FNTQHQORSA-N
Isomeric SMILES C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@@H](C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C
SMILES CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C
Canonical SMILES CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C
Appearance Solid powder

Introduction

Chemical Properties and Structure

Molecular Identity

Limonol has the molecular formula C₂₆H₃₂O₈, with a molecular weight of 472.5 g/mol . The compound is registered in chemical databases with the following identifiers:

PropertyValue
PubChem CID100027
CAS Number1258-86-2 (also: 989-61-7)
Molecular FormulaC₂₆H₃₂O₈
Molecular Weight472.5 g/mol
Physical StateCrystalline solid
Last Database UpdateFebruary 22, 2025

Chemical Structure and Nomenclature

The IUPAC name for limonol is 19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione . Additional synonyms include:

  • EPILIMONOL

  • DIHYDROLIMONIN (ALPHA-OL)

  • 11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f]benzopyran-6,13(5aH)-dione,8-(3-furanyl)dodecahydro-4-hydroxy-2,2,4a,8a-tetramethyl-,(2aR,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-

Structurally, limonol features a complex polycyclic framework typical of limonoids, characterized by a furan ring attached to a highly oxygenated tetranortriterpenoid skeleton with multiple functional groups including hydroxyl and lactone moieties .

Natural Sources

Occurrence in Citrus Species

Limonol has been primarily reported in the following citrus species:

  • Citrus medica (Citron)

  • Citrus medica var. sarcodactylis (Buddha's hand citron)

Within these plants, limonol is predominantly found in:

  • Seeds (highest concentration)

  • Fruit tissues

  • Peel (in lower concentrations)

Potential ActivityEvidence StrengthResearch Status
AnticancerModerateSupported by limonoid class
AntimicrobialPreliminaryRequires specific studies
AntioxidantModerateConsistent with limonoids
AntidiabeticPreliminaryLimited direct evidence
AntiinflammatoryPreliminaryBased on structural analogs

Pharmacological Context

As a citrus limonoid, limonol shares structural features with compounds that have demonstrated:

  • Anticancer properties through multiple mechanisms including apoptosis induction and cell cycle regulation

  • Antimicrobial effects against various pathogens

  • Antioxidant activity through free radical scavenging

  • Potential antidiabetic effects

Current Research Status and Challenges

Research Limitations

Current research on limonol faces several challenges:

  • Limited dedicated studies focusing specifically on limonol

  • Difficulties in extraction and purification of limonol from natural sources

  • Complex chemical structure requiring sophisticated analytical techniques for characterization

  • Need for standardized methods to evaluate biological activities

Analytical Methods

Detection and quantification of limonol in plant materials typically employ:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Thin-Layer Chromatography (TLC)

These methods are essential for accurate identification and quantification of limonol in complex plant matrices.

Future Research Directions

Future research on limonol should focus on:

  • Developing more efficient extraction and purification methods for limonol from citrus sources

  • Comprehensive pharmacological evaluation of limonol's biological activities

  • Structure-activity relationship studies comparing limonol with other limonoids

  • Potential applications in food, pharmaceutical, and nutraceutical industries

  • Sustainable production methods, including semi-synthetic approaches and biotechnological strategies

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